molecular formula C16H14O5 B1366930 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid CAS No. 55453-89-9

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Cat. No.: B1366930
CAS No.: 55453-89-9
M. Wt: 286.28 g/mol
InChI Key: BCYWXPITXHFIQM-UHFFFAOYSA-N
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Description

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is an organic compound with the molecular formula C16H14O5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenoxy group through a carboxymethyl bridge.

Biochemical Analysis

Biochemical Properties

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, which can affect their catalytic activity and stability .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by inducing conformational changes that enhance enzyme activity. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further affect cellular function. The study of these metabolic pathways can provide insights into the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. The distribution of this compound can affect its interaction with target biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid typically involves the reaction of phenylacetic acid with chloromethylphenol. This reaction is carried out under specific conditions to ensure the formation of the desired product. The process includes:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenoxy compounds .

Scientific Research Applications

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Carboxyphenyl)methoxy)benzoic acid
  • 2-((4-Carboxymethylphenoxy)methyl)benzoic acid

Uniqueness

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity in various applications .

Properties

IUPAC Name

2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYWXPITXHFIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485096
Record name 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55453-89-9
Record name 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Those 6,11-dihydro-11-oxodibenz[b,e]oxepins of this invention wherein the substituent at the 2-position is 4-hydroxy-3-pyrrolin-2,5-dione-3-yl may be prepared according to the following general reaction scheme: ##STR9## wherein R2 and R3 are as previously defined, by treating an appropriately substituted R2 and/or R3 phthalide with the disodium salt of p-hydroxyphenylacetic acid at 170°-250° C. for 2-3 hours to obtain the corresponding 4-(2-carboxybenzyloxy)phenylacetic acid. The disodium salt of p-hydroxyphenylacetic acid is formed by treating the acid with aqueous sodium hydroxide and evaporating the mixture to dryness. The phthalide is then added and the reaction is carried out as described above. The carboxybenzyloxyphenylacetic acid so produced then is cyclized by stirring with trifluoroacetic anhydride in a pressure bottle at 70°-80° C. for 1-3 hours. The intermediate R2 and/or R3 substituted 6,11-dihydro-11-oxodibenzo[b,e]oxepin-2-acetic acid trifluoroacetic acid mixed anhydride then is treated with base and acidified in order to obtain the free acid. The free acid then is treated with thionyl chloride followed by ammonia to form the corresponding acetamide which is treated with diethyl oxalate in dimethylformamide in the presence of potassium t-butoxide to form the desired R2 and/or R3 substituted 2-(4-hydroxy-Δ3 -pyrrolin-2,5-dione-3-yl)-6,11-dihydro-11-oxodibenz[b,e]oxepin of formula VI.
[Compound]
Name
6,11-dihydro-11-oxodibenz[b,e]oxepins
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Synthesis routes and methods II

Procedure details

A solution of 4-hydroxyphenylacetic acid (90.0 g, 0.58 mol; assay >98%) and phthalide (85.07 g, 0.63 mol) in DMF (323 g) was heated to an internal temperature of 130° C. The pressure was reduced to 800 mbar and sodium methoxide (224.6 g, 1.25 mol, assay: 30% methanolic solution) was added slowly to the mixture maintaining the internal temperature above 100° C. During the addition methanol was distilled off, and after the addition the distillation was continued under normal pressure until the internal temperature increased to 130° C. again (260 g distillate). After stirring at this temperature for 6.5 h, phthalide (8.5 g, 0.06 mol) was added and the mixture was stirred overnight (16 h). Afterwards the mixture was cooled to 100° C. and hydrolyzed with water (1040 g). After cooling to <10° C., the pH of the mixture was adjusted to pH 1 with hydrochloric acid (163.5 g, 1.43 mol; assay: 32%). The product was filtered off, washed with water (700 g) and dried under vacuum for 15 hours at 60° C. to give crude 4-(2-carboxybenzyloxy)phenylacetic acid (Olo-IM1) (yield: 174.6 g, 0.48 mol, 82.1%; HPLC assay: 78.0%).
Quantity
90 g
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reactant
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85.07 g
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323 g
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sodium methoxide
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224.6 g
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8.5 g
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163.5 g
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reactant
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1040 g
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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